molecular formula C12H17O5P B1507130 (3-Diethoxyphosphorylphenyl) acetate

(3-Diethoxyphosphorylphenyl) acetate

Cat. No.: B1507130
M. Wt: 272.23 g/mol
InChI Key: COPFELNDKGWIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Diethoxyphosphorylphenyl) acetate is an organophosphorus compound featuring a phenyl ring substituted at the 3-position with a diethoxyphosphoryl group (-PO(OEt)₂) and an acetate ester (-OAc) (Figure 1). This structure combines aromaticity with phosphoryl and ester functionalities, making it valuable in organic synthesis, particularly in reactions involving nucleophilic substitution or as a precursor for phosphorylated intermediates. Its electronic properties are influenced by the electron-withdrawing phosphoryl group, which enhances the reactivity of adjacent functional groups .

Properties

Molecular Formula

C12H17O5P

Molecular Weight

272.23 g/mol

IUPAC Name

(3-diethoxyphosphorylphenyl) acetate

InChI

InChI=1S/C12H17O5P/c1-4-15-18(14,16-5-2)12-8-6-7-11(9-12)17-10(3)13/h6-9H,4-5H2,1-3H3

InChI Key

COPFELNDKGWIKT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)OC(=O)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl(3-acetoxyphenyl)phosphonate typically involves the reaction of diethyl phosphite with 3-acetoxyphenyl halides under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions between diethyl phosphite and aryl halides .

Industrial Production Methods: Industrial production of diethyl(3-acetoxyphenyl)phosphonate may involve large-scale reactions using similar synthetic routes. The choice of catalysts, solvents, and reaction conditions can be optimized to enhance yield and purity. Microwave-assisted synthesis and other advanced techniques may also be employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Diethoxyphosphorylphenyl) acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diethyl(3-acetoxyphenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme . Additionally, the compound can participate in various biochemical pathways, affecting cellular processes and metabolic functions .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural differences and similarities among (3-Diethoxyphosphorylphenyl) acetate and related compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Reactivity
This compound Not provided C₁₂H₁₇O₅P Phenyl ring with 3-diethoxyphosphoryl and acetate groups; aromatic conjugation. Intermediate in pharmaceuticals, agrochemicals; participates in phosphorylation reactions.
Methyl Diethylphosphonoacetate 1596-84-5 C₇H₁₅O₅P Aliphatic backbone with methyl ester and diethoxyphosphinyl group (-CH₂PO(OEt)₂). Horner-Wadsworth-Emmons reactions; synthesis of α,β-unsaturated esters .
Ethyl (Diphenylphosphoryl)acetate 6361-5-3 C₁₆H₁₇O₄P Diphenylphosphoryl group (-PO(Ph)₂) and ethyl ester; bulky substituents. Stabilizes transition metals in catalysis; limited solubility in polar solvents .
Allyl Diethylphosphonoacetate 113187-28-3 C₈H₁₅O₅P Allyl ester group introduces unsaturated bond for radical or cycloaddition reactions. Polymer chemistry; Diels-Alder reactions .
Triethylphosphonoacetate 1873-92-3 C₈H₁₇O₅P Triethylphosphono group (-PO(OEt)₃) and ethyl ester; high solubility in organic solvents. Hydrolysis-resistant reagent for phosphorylated intermediates .
Ethyl (Triphenylphosphoranylidene)acetate 1099-45-2 C₂₂H₂₂O₂P Triphenylphosphoranylidene group (-P(Ph)₃=CH-); ylide structure. Wittig reactions for alkene synthesis; pharmaceutical intermediates .
3-Fluoro-6-methylphenethyl acetate 1369777-27-4 C₁₁H₁₃FO₂ Fluorinated aromatic ring with methyl and acetate groups; enhanced metabolic stability. Probable use in drug discovery for fluorinated bioactive molecules .

Reactivity and Functional Group Interactions

  • Phosphoryl Group Effects: The diethoxyphosphoryl group in this compound acts as an electron-withdrawing substituent, activating the acetate group toward nucleophilic attack. This contrasts with Methyl Diethylphosphonoacetate, where the aliphatic chain lacks conjugation, reducing electronic activation . Ethyl (Diphenylphosphoryl)acetate exhibits steric hindrance from phenyl groups, slowing reactions compared to diethoxy analogs .
  • Ester Group Reactivity: Allyl Diethylphosphonoacetate’s unsaturated allyl ester enables participation in cycloaddition or polymerization, unlike saturated esters in other compounds . Triethylphosphonoacetate’s three ethoxy groups enhance hydrolytic stability, making it preferable for aqueous-phase reactions .
  • Aromatic vs. Aliphatic Backbones: The phenyl ring in this compound allows π-π interactions in catalysis or material science, whereas aliphatic analogs like Methyl Diethylphosphonoacetate are more flexible but lack aromatic stabilization .

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